CP-673451
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOXSOLTLIWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187948 | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-29-1 | |
| Record name | CP-673,451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-673451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CP-673451 in Glioblastoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its profound cellular and molecular heterogeneity contributes significantly to therapeutic resistance and dismal patient outcomes. A key driver of glioblastoma pathogenesis is the aberrant signaling of receptor tyrosine kinases (RTKs), which control fundamental cellular processes such as proliferation, survival, and migration. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling axis is frequently dysregulated in GBM, making it a compelling therapeutic target.
CP-673451 is a potent and selective inhibitor of both PDGFR-α and PDGFR-β. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining relevant experimental methodologies.
Core Mechanism of Action: Targeting the PDGFR Axis
This compound exerts its anti-tumor effects in glioblastoma primarily through the potent and selective inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) isoforms α and β.[1][2] PDGFRs are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] In glioblastoma, the PDGFR pathway is often constitutively active due to genetic alterations, contributing to tumor progression.
This compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition leads to a multifaceted anti-tumor response in glioblastoma cells, including the induction of cellular differentiation and a reduction in proliferation and invasion.
Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in glioblastoma models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (PDGFR-β kinase) | N/A | 1 nM | [3] |
| IC50 (PDGFR-α kinase) | N/A | 10 nM | [3] |
| IC50 (PDGFR-β autophosphorylation) | PAE-β cells | 6.4 nM | [4] |
| IC50 (c-kit) | H526 cells | 1.1 µM | [3] |
| Neurite-like Process Length (1 µM) | U87 GBM cells | 52.8 ± 6.9 µm (p ≤ 0.001 vs. control) | [1] |
| LN229 cells | 25.3 ± 7.7 µm (p ≤ 0.01 vs. control) | [1] | |
| U138 cells | 56.0 ± 9.6 µm (p ≤ 0.001 vs. control) | [1] | |
| Proliferation (Crystal Violet, 1 µM, 48h) | U87 GBM cells | 1.1 ± 0.03 RAU (p ≤ 0.05 vs. control) | [1] |
| GS090 GSCs | 0.99 ± 0.01 RAU (p ≤ 0.01 vs. control) | [1] | |
| Cell Metabolic Activity (CellTiter-Glo) | U87 GBM cells (5 µM) | 0.9 ± 0.09 (p ≤ 0.05 vs. control) | [1] |
| U87 GBM cells (10 µM) | 0.8 ± 0.06 (p ≤ 0.01 vs. control) | [1] | |
| Colony Size Reduction (3D HA Hydrogel) | U138 (1 µM) | 0.7 ± 0.17 (p ≤ 0.05 vs. control) | [1] |
| U138 (5 µM) | 0.6 ± 0.11 (p ≤ 0.01 vs. control) | [1] | |
| U138 (10 µM) | 0.5 ± 0.05 (p ≤ 0.0001 vs. control) | [1] | |
| GS090 (1 µM) | 0.8 ± 0.09 (p ≤ 0.05 vs. control) | [1] | |
| GS090 (5 µM) | 0.7 ± 0.08 (p ≤ 0.01 vs. control) | [1] | |
| GS090 (10 µM) | 0.5 ± 0.1 (p ≤ 0.01 vs. control) | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage & Administration | Outcome | Reference |
| Tumor Growth Inhibition (ED50) | U87MG human glioblastoma xenograft (athymic mice) | ≤ 33 mg/kg, p.o., daily for 10 days | Significant tumor growth inhibition | [3] |
| PDGFR-β Phosphorylation Inhibition | C6 rat glioblastoma xenograft (athymic mice) | 33 mg/kg, p.o. | >50% inhibition for 4 hours | [3][5] |
| EC50 for PDGFR-β Phosphorylation Inhibition | C6 rat glioblastoma xenograft (athymic mice) | N/A | 120 ng/mL in plasma at Cmax | [3][5] |
| Combination Therapy with Temozolomide | U87 xenograft GBM mouse model | 40 mg/kg/day this compound + 25 mg/kg/day TMZ | Improved anti-tumor effect compared to either agent alone | [1] |
| Angiogenesis Inhibition (PDGF-BB stimulated) | Sponge implant model in mice | 3 mg/kg, p.o., daily for 5 days | 70% inhibition | [3][5] |
Signaling Pathways Modulated by this compound in Glioblastoma
The inhibition of PDGFR by this compound triggers a cascade of changes in downstream signaling pathways, ultimately leading to the observed anti-tumor effects.
The DUSP1/p38 MAPK Pathway
A key mechanism through which this compound induces differentiation in glioblastoma cells is the upregulation of Dual-Specificity Phosphatase 1 (DUSP1).[1][6] DUSP1, in turn, dephosphorylates and inactivates p38 Mitogen-Activated Protein Kinase (MAPK).[1] The downregulation of phosphorylated p38 MAPK is associated with a shift from a proliferative to a more differentiated cellular state, characterized by the outgrowth of neurite-like processes.[1][6]
Caption: this compound signaling via the DUSP1/p38 MAPK pathway in glioblastoma.
Transcriptional Impact and Potential Involvement of KRAS/NF-κB Signaling
RNA sequencing of U87 glioblastoma cells treated with this compound revealed subtle but significant changes in the transcriptome.[1] Gene set enrichment analysis (GSEA) indicated an upregulation of genes associated with KRAS and TNFA-NFκB signaling pathways.[1] This suggests that while the primary mechanism involves PDGFR inhibition, there may be compensatory or secondary signaling alterations that could be relevant for long-term treatment strategies.
Caption: Transcriptional impact of this compound on KRAS and NF-κB hallmark genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioblastoma.
Cell Viability and Proliferation Assays
1. Crystal Violet Proliferation Assay:
-
Objective: To assess the effect of this compound on cell proliferation.
-
Methodology:
-
Glioblastoma cells (e.g., U87) or glioblastoma stem cells (GSCs) are seeded in 96-well plates.
-
After 24 hours, cells are treated with increasing concentrations of this compound (e.g., 0, 1, 5, and 10 µM) or DMSO as a vehicle control for 48 hours.[1]
-
The medium is removed, and cells are fixed with 4% paraformaldehyde.
-
Cells are stained with 0.1% crystal violet solution.
-
The stain is solubilized with 10% acetic acid.
-
Absorbance is measured at a wavelength of 590 nm to quantify cell number.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Objective: To measure cell metabolic activity as an indicator of viability.
-
Methodology:
-
Cells are seeded and treated with this compound as described for the crystal violet assay.
-
CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
Caption: Workflow for cell viability and proliferation assays.
3D Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive properties of glioblastoma cells.
-
Methodology:
-
Glioblastoma cells or GSCs are seeded in a hyaluronic acid (HA)-based 3D hydrogel matrix.[1]
-
Cells are incubated for 48 hours to allow for colony formation.
-
Treatment with increasing concentrations of this compound is initiated, with fresh treatment applied every 2 days.
-
After a defined period (e.g., 7 days), images of the colonies are captured.
-
The area and number of colonies are measured and normalized to the DMSO control to quantify invasion.
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
-
Methodology:
-
Cells are treated with this compound for various time points (e.g., 0, 15 min, 1, 4, 24, 48 hours).[1]
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-PDGFRα/β, DUSP1, p-p38).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Standard western blotting workflow.
In Vivo Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: U87MG human glioblastoma cells are subcutaneously or intracranially injected into immunocompromised mice (e.g., athymic nude mice).[1][3]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., >150 mm³).[3]
-
Drug Administration: Mice are treated with this compound (e.g., 33-40 mg/kg/day) via oral gavage, alone or in combination with other agents like temozolomide.[1][3] A vehicle control group (e.g., 5% Gelucire 44/14 in sterile water) is also included.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[1]
-
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models of glioblastoma through the targeted inhibition of PDGFRα/β. Its mechanism of action is centered on the induction of cellular differentiation via the DUSP1/p38 MAPK pathway and the reduction of cell proliferation and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of PDGFR inhibitors as a therapeutic strategy for glioblastoma. Future investigations should aim to further elucidate the role of compensatory signaling pathways, such as KRAS/NF-κB, and explore rational combination therapies to enhance the efficacy and durability of response to this compound in this challenging disease.
References
- 1. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
In-Depth Technical Guide to the Discovery and Synthesis of CP-673451
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-angiogenic and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, pharmacology, and medicinal chemistry. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and synthesis route.
Discovery and Rationale
This compound was developed as a selective inhibitor of both PDGFR-α and PDGFR-β tyrosine kinases. The rationale for its development stems from the critical role of the PDGF signaling pathway in tumor angiogenesis and growth. PDGF and its receptors are key regulators of pericyte recruitment and maturation, which are essential for the stability and function of newly formed blood vessels in tumors. By inhibiting PDGFR, this compound aims to disrupt the tumor vasculature, thereby impeding tumor growth and metastasis.
Synthesis Pathway
The chemical synthesis of this compound, chemically named 1-{2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinyl}-4-piperidinamine, is described in the patent literature, specifically in patent WO 2001040217. The synthesis is a multi-step process involving the construction of the benzimidazole and quinoline core structures, followed by the coupling of the piperidinamine moiety.
Below is a logical workflow representing the synthesis pathway.
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of PDGFR-α and PDGFR-β. This inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration.
PDGFR Signaling Pathway
The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK pathways. This compound, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.
Caption: Simplified signaling pathway of this compound action.
Downstream Effects
-
PI3K/Akt Pathway: Inhibition of PDGFR by this compound leads to decreased phosphorylation of Akt. This, in turn, affects downstream targets like GSK-3β, p70S6K, and S6, ultimately suppressing cell viability and proliferation.[1][2]
-
Nrf2 Pathway and ROS Induction: this compound has been shown to suppress the expression and nuclear translocation of Nrf2, a key regulator of cellular antioxidant responses, through the PI3K/Akt pathway.[3] This leads to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis.[3]
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Potency
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| PDGFR-α | Kinase Assay | 10 | [4] |
| PDGFR-β | Kinase Assay | 1 | [4][5] |
| c-kit | Kinase Assay | >200 | [5] |
| VEGFR-2 | Kinase Assay | >450 | [5] |
| TIE-2 | Kinase Assay | >450 | [5] |
| FGFR-2 | Kinase Assay | >450 | [5] |
| A549 (NSCLC) | Cell Viability | 490 | [1][2] |
| H1299 (NSCLC) | Cell Viability | 610 | [1][2] |
| PAE-PDGFR-β cells | Cellular Phosphorylation | 6.4 | [6] |
| H526 (SCLC, c-kit) | Cellular Phosphorylation | >1100 | [6] |
Table 2: In Vivo Efficacy
| Tumor Model | Dosing Regimen | Efficacy | Reference(s) |
| H460 (Lung Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |
| Colo205 (Colon Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |
| LS174T (Colon Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |
| U87MG (Glioblastoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |
| A549 (NSCLC) | 40 mg/kg, i.p., daily | 78.15% tumor growth inhibition at day 10 | [1] |
| C6 (Glioblastoma) | 33 mg/kg, p.o. | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [4] |
| Sponge Angiogenesis Model | 3 mg/kg, p.o., daily x 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis | [4][5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound, based on published literature.
PDGFR Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR.
-
Reagents and Materials:
-
Recombinant GST-tagged intracellular domain of PDGFR-β.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
Phosphorylation buffer: 50 mmol/L HEPES (pH 7.3), 125 mmol/L NaCl, 24 mmol/L MgCl₂.
-
ATP.
-
Anti-phosphotyrosine-horseradish peroxidase (HRP) antibody.
-
TMB substrate.
-
96-well plates.
-
-
Procedure:
-
Coat 96-well plates with 100 µL of 100 µg/mL poly(Glu, Tyr) substrate overnight at 4°C.
-
Wash plates with wash buffer (PBS, 0.1% Tween 20).
-
Add PDGFR-β enzyme, this compound at various concentrations, and ATP to the wells.
-
Incubate for 10 minutes at room temperature to allow the kinase reaction to proceed.
-
Wash the plates and add anti-phosphotyrosine-HRP antibody.
-
Incubate for 30 minutes at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.[4]
-
Cell Viability Assay (MTT-based)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, H1299).
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blot Analysis for PDGFR Pathway Activation
This technique is used to measure the phosphorylation status of PDGFR and its downstream signaling proteins.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-PDGFR, anti-total-PDGFR, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with this compound for the specified time (e.g., 3 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Athymic nude mice.
-
Cancer cell line (e.g., A549).
-
This compound formulation for administration (e.g., in 5% Gelucire 44/14).[5]
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100-300 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage or intraperitoneal injection).[1][5]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDGFR with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. Its mechanism of action involves the direct inhibition of PDGFR signaling, leading to the suppression of key downstream pathways such as PI3K/Akt and the induction of apoptosis through mechanisms including the modulation of Nrf2 and increased ROS. The data presented in this technical guide provide a solid foundation for further research and development of this compound and other PDGFR-targeted therapies in oncology.
References
- 1. Synthesis and evaluation of radioiodinated 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine derivatives for platelet-derived growth factor receptor β (PDGFRβ) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for patents | USPTO [uspto.gov]
- 3. WO2009002916A3 - Processes for preparing benzimidazole thiophenes - Google Patents [patents.google.com]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis - Wikipedia [en.wikipedia.org]
- 6. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of CP-673451 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and highly selective inhibitor of the platelet-derived growth factor receptor-beta (PDGFR-β) tyrosine kinase. While its primary mechanism of action is the inhibition of PDGFR-β signaling in pericytes and smooth muscle cells, this activity has profound indirect effects on endothelial cells and angiogenesis. This technical guide provides an in-depth overview of the biological activity of this compound with a specific focus on its impact on the endothelium. We present a summary of its quantitative effects, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth. The interplay between endothelial cells, which form the inner lining of blood vessels, and surrounding perivascular cells like pericytes is essential for vessel maturation, stabilization, and function. Platelet-derived growth factor (PDGF) signaling, particularly through the PDGFR-β, plays a pivotal role in the recruitment and survival of these perivascular cells.
This compound has emerged as a key pharmacological tool and potential therapeutic agent for its ability to selectively disrupt this signaling axis. This guide will delve into the specifics of its action, providing researchers with the necessary information to design and interpret experiments aimed at understanding its anti-angiogenic and anti-tumor properties.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| PDGFR-β Kinase | Cell-free | 1 nmol/L | [1][2] |
| PDGFR-α Kinase | Cell-free | 10 nmol/L | [1] |
| PDGF-BB-stimulated PDGFR-β Autophosphorylation | Porcine Aortic Endothelial (PAE) cells | 1 nmol/L | [1] |
| c-kit Autophosphorylation | H526 small cell lung cancer cells | >1100 nmol/L | [2] |
| VEGFR2, TIE-2, FGFR-2 | Cell-free | >450-fold selectivity for PDGFR-β | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter Measured | Dosage | Effect | Reference |
| Sponge Implant Angiogenesis Model | PDGF-BB-stimulated angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition | [1][2] |
| Glioblastoma Tumor Xenograft | PDGFR-β phosphorylation | 33 mg/kg | >50% inhibition for 4 hours | [1][2] |
| Multiple Human Tumor Xenografts | Tumor growth inhibition | ED50 ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the PDGFR-β signaling cascade in pericytes. This disruption leads to pericyte detachment from the vasculature, rendering the endothelial tubes unstable and prone to regression.
Caption: PDGFR-β signaling pathway and the inhibitory action of this compound.
The indirect effect on endothelial cells stems from the loss of pericyte support, which is crucial for maintaining vascular integrity.
Caption: Disruption of endothelial-pericyte interaction by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
PDGFR-β Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the isolated PDGFR-β kinase domain.
-
Materials:
-
Recombinant PDGFR-β kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
This compound
-
96-well microtiter plates
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
-
Procedure:
-
Coat a 96-well plate with poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the PDGFR-β kinase domain to each well, followed by the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 20-30 minutes) at room temperature.
-
Stop the reaction by washing the plate.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
PDGF-BB-Stimulated PDGFR-β Autophosphorylation Assay in PAE Cells
This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of PDGFR-β in a cellular context.
-
Materials:
-
Porcine Aortic Endothelial (PAE) cells stably expressing human PDGFR-β
-
Culture medium (e.g., Ham's F-12 with 10% FBS)
-
Serum-free medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-PDGFR-β antibody
-
Anti-total-PDGFR-β antibody
-
Secondary antibodies for Western blotting or ELISA
-
-
Procedure:
-
Seed PAE-PDGFR-β cells in culture plates and grow to near confluence.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for 5-10 minutes at 37°C.
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Quantify protein concentration in the lysates.
-
Analyze the levels of phosphorylated and total PDGFR-β using Western blotting or a sandwich ELISA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For ELISA, use a capture antibody for total PDGFR-β and a detection antibody for phosphorylated PDGFR-β.
-
Determine the IC50 value based on the inhibition of PDGF-BB-induced phosphorylation.
-
Caption: Workflow for the cellular autophosphorylation assay.
In Vivo Sponge Implant Angiogenesis Model
This in vivo model assesses the effect of this compound on growth factor-induced angiogenesis.
-
Materials:
-
Surgical gelatin sponges
-
PDGF-BB
-
Matrigel (growth factor reduced)
-
Experimental animals (e.g., mice)
-
This compound formulation for oral administration
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
-
Procedure:
-
Prepare sterile gelatin sponges and saturate them with a solution of PDGF-BB in Matrigel. Control sponges should contain Matrigel without PDGF-BB.
-
Surgically implant the sponges subcutaneously on the backs of the mice.
-
Administer this compound or vehicle control orally to the mice daily for a specified period (e.g., 5 days).
-
At the end of the treatment period, explant the sponges.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content in the sponges, which correlates with the amount of blood vessel infiltration.
-
Homogenize the explanted sponges in a lysis buffer and use a hemoglobin assay kit to measure the hemoglobin concentration.
-
Compare the hemoglobin levels in the sponges from this compound-treated animals to those from vehicle-treated animals to determine the percent inhibition of angiogenesis.
-
Direct Effects on Endothelial Cells: In Vitro Angiogenesis Assays
While the primary anti-angiogenic mechanism of this compound is indirect, it is crucial to evaluate its direct effects on endothelial cells in standard in vitro angiogenesis assays to confirm its selectivity.
Endothelial Cell Proliferation/Viability Assay (e.g., MTT or BrdU)
-
Principle: To assess if this compound directly inhibits the proliferation or affects the viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
General Protocol:
-
Seed HUVECs in a 96-well plate in complete medium.
-
After cell attachment, replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or bFGF) and various concentrations of this compound.
-
Incubate for 24-72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Alternatively, for a BrdU assay, add BrdU during the final hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody.
-
-
Expected Outcome: Based on the high selectivity of this compound for PDGFR-β, it is not expected to significantly inhibit VEGF- or bFGF-stimulated endothelial cell proliferation.
Endothelial Cell Migration Assay (e.g., Transwell or Wound Healing)
-
Principle: To determine if this compound directly affects the migratory capacity of endothelial cells towards a chemoattractant.
-
General Protocol (Transwell):
-
Coat the porous membrane of a Transwell insert with an extracellular matrix protein (e.g., fibronectin or gelatin).
-
Plate serum-starved HUVECs in the upper chamber in a basal medium containing various concentrations of this compound.
-
Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Expected Outcome: this compound is not expected to significantly inhibit VEGF-induced endothelial cell migration.
Endothelial Cell Tube Formation Assay
-
Principle: To assess the ability of this compound to interfere with the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
General Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound. A pro-angiogenic stimulus may be added if the basal medium does not support tube formation.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube network using a microscope.
-
Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
-
-
Expected Outcome: this compound is not expected to directly inhibit endothelial cell tube formation stimulated by factors other than PDGF-BB.
Conclusion
This compound is a powerful tool for studying the role of PDGFR-β in angiogenesis and serves as a prime example of an anti-angiogenic agent that targets the tumor microenvironment rather than the tumor cells or endothelial cells directly. Its high selectivity for PDGFR-β over other angiogenic receptors makes it a valuable asset in dissecting the complex cellular interactions that govern blood vessel formation. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the multifaceted biological activities of this compound.
References
-
[Cite: 1, 2]
-
[Cite: 1, 2]
References
In Vitro Characterization of CP-673451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs). The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate further research and development.
Core Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the ATP-binding site of the PDGFR tyrosine kinases, primarily PDGFRα and PDGFRβ.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding (e.g., PDGF-BB), thereby blocking the activation of downstream signaling cascades crucial for cell proliferation, migration, and survival.[1][2] Its high selectivity for PDGFRs over other angiogenic receptors like VEGFR-2, TIE-2, and FGFR-2 makes it a valuable tool for studying PDGF-mediated signaling pathways.[1]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: Biochemical Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 1 | - | [1][3][4] |
| PDGFRα | 10 | 10-fold | [1][3][4] |
| c-Kit | >250 | >250-fold | [1] |
| VEGFR-1 | >450 | >450-fold | [1] |
| VEGFR-2 | >450 | >450-fold | [1] |
| TIE-2 | >5,000 | >5,000-fold | [1] |
| FGFR-2 | >5,000 | >5,000-fold | [1] |
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | IC50 (µM) | Downstream Effects | Reference |
| A549 (NSCLC) | Cell Viability | 0.49 | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation | [2][5] |
| H1299 (NSCLC) | Cell Viability | 0.61 | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation | [2][5] |
| PAE-β (Porcine Aortic Endothelial cells expressing PDGFRβ) | PDGFRβ Autophosphorylation | 0.0064 | - | [5][6] |
| H526 (Small Cell Lung Cancer) | c-Kit Autophosphorylation | 1.1 | - | [1][5][6] |
| HuCCA-1 (Cholangiocarcinoma) | Cell Viability | Not specified, but dose-dependent decrease in viability observed | Suppression of PI3K/Akt/Nrf2 pathway, increased ROS | [7] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and typical experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathway Inhibition by this compound
Caption: PDGFR signaling pathway and points of inhibition by this compound.
General Workflow for In Vitro IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
Kinase Selectivity Profile of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CP 673451 | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
The Differential Inhibitory Profile of CP-673451 Against PDGFRα and PDGFRβ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of CP-673451, a potent tyrosine kinase inhibitor, with a specific focus on its differential effects on Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development efforts in oncology and related fields.
Core Inhibitory Activity: A Comparative Analysis
This compound is a selective inhibitor of both PDGFRα and PDGFRβ, exhibiting a notable preference for PDGFRβ. In cell-free assays, this compound demonstrates a ten-fold higher potency against PDGFRβ compared to PDGFRα.[1][2][3] This selectivity is a critical aspect of its mechanism of action and therapeutic potential. The compound is significantly less active against other angiogenic receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), TIE-2, and Fibroblast Growth Factor Receptor 2 (FGFR2), with over 450-fold selectivity for PDGFRβ over these receptors.[4][5][6]
Quantitative Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| PDGFRβ | Cell-Free Kinase Assay | 1 | >450-fold vs. VEGFR2, TIE-2, FGFR2 | [1][2][3][4][6] |
| PDGFRα | Cell-Free Kinase Assay | 10 | - | [1][2][3] |
| c-Kit | Cellular Assay (H526 cells) | 1100 | ~180-fold selectivity for PDGFRβ | [2][4] |
| VEGFR2 | Cellular Assay (PAE cells) | >1000 | >1000-fold selectivity for PDGFRβ | [3] |
Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effects by inhibiting the autophosphorylation of PDGFRα and PDGFRβ, which is a critical step in the activation of downstream signaling cascades. The binding of PDGF ligands to their receptors induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of pathways that regulate cell proliferation, survival, and migration.
The primary downstream pathway affected by this compound is the PI3K/Akt signaling cascade. By inhibiting PDGFR phosphorylation, this compound effectively suppresses the activation of Akt and its downstream effectors, including GSK-3β, p70S6K, and S6.[2][7] This inhibition ultimately leads to decreased cell viability, induction of apoptosis, and suppression of cell migration and invasion in cancer cells.[7] Furthermore, this compound has been shown to down-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) through the PI3K/Akt pathway, leading to increased reactive oxygen species (ROS) and enhanced apoptosis.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PDGFRα and PDGFRβ kinase domains.
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains (e.g., GST-tagged)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
Phospho-tyrosine specific antibody (e.g., PY20) conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the poly (Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted this compound and the respective PDGFR kinase to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Add the HRP-conjugated anti-phospho-tyrosine antibody and incubate at room temperature.
-
Wash the plate and add the TMB substrate.
-
After color development, add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
Structural Basis for CP-673451 Binding to PDGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), key receptor tyrosine kinases (RTKs) implicated in various pathological processes, including cancer and fibrosis. This document provides a comprehensive technical overview of the binding characteristics of this compound to PDGFRα and PDGFRβ. While a co-crystal structure of the this compound/PDGFR complex is not publicly available, kinetic studies consistently indicate an ATP-competitive mechanism of action. This guide summarizes the available quantitative data on the inhibitor's potency and selectivity, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to PDGFR and this compound
The Platelet-Derived Growth Factor (PDGF) family of ligands and their receptors (PDGFRα and PDGFRβ) are crucial regulators of cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of the PDGF/PDGFR signaling axis is a known driver of various diseases, making it an attractive target for therapeutic intervention.[2][3]
This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for both PDGFRα and PDGFRβ.[4] Its mechanism of action involves the inhibition of the receptor's kinase activity, thereby blocking downstream signaling cascades.[5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available in the public domain.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 1 | - | [4] |
| PDGFRα | 10 | 10-fold | [4] |
| c-Kit | >250 | >250-fold | [6] |
| VEGFR-1 | >5,000 | >5,000-fold | [6] |
| VEGFR-2 | 450 | 450-fold | [6] |
| TIE-2 | >5,000 | >5,000-fold | [6] |
| FGFR-2 | >5,000 | >5,000-fold | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| PAE-β (Porcine Aortic Endothelial cells expressing PDGFRβ) | PDGFRβ Autophosphorylation | 6.4 nM | |
| H526 (Small Cell Lung Cancer) | c-Kit Autophosphorylation | 1.1 µM | |
| A549 (Non-Small Cell Lung Cancer) | Cell Viability | 0.49 µM | [5] |
| H1299 (Non-Small Cell Lung Cancer) | Cell Viability | 0.61 µM | [5] |
Structural Basis of Binding and Mechanism of Action
As of the latest available data, a co-crystal structure of this compound in complex with the PDGFR kinase domain has not been reported. However, kinetic analyses have demonstrated that this compound acts as an ATP-competitive inhibitor.[6] This indicates that the compound binds to the ATP-binding pocket of the PDGFR kinase domain, directly competing with the endogenous ATP substrate. This binding prevents the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling proteins, effectively blocking signal transduction.
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway and Inhibition by this compound
The binding of PDGF ligands to PDGFR induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/MAPK pathways.[7][8] this compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
General Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: A generalized experimental workflow for kinase inhibitor characterization.
Experimental Protocols
In Vitro PDGFRβ Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PDGFRβ using an ELISA-based assay.
-
Protein Expression and Purification:
-
A glutathione S-transferase (GST)-tagged kinase domain of human PDGFRβ (e.g., amino acids 597-1106) is expressed in an appropriate system, such as Sf9 insect cells using a baculovirus expression vector.
-
The protein is purified from cell lysates using glutathione-Sepharose affinity chromatography.
-
-
Assay Procedure:
-
96-well microtiter plates are coated with a substrate, typically a polypeptide containing tyrosine residues such as poly(Glu, Tyr) 4:1.
-
The purified PDGFRβ enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
The kinase reaction is initiated by the addition of ATP to a final concentration close to the Km for PDGFRβ.
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by washing the plate to remove ATP and the inhibitor.
-
The level of substrate phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with acid.
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular PDGFRβ Autophosphorylation Assay
This protocol outlines a general procedure for assessing the ability of this compound to inhibit ligand-induced PDGFRβ autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Cells engineered to overexpress PDGFRβ (e.g., porcine aortic endothelial cells) or a cell line with endogenous PDGFRβ expression are cultured to sub-confluency.
-
The cells are serum-starved for several hours to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
The receptor is then stimulated with a recombinant PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Analysis:
-
The cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
-
Detection of Phospho-PDGFRβ (Western Blot):
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total PDGFRβ.
-
Band intensities are quantified using densitometry software to determine the inhibition of phosphorylation at different inhibitor concentrations.
-
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of PDGFRα and PDGFRβ. While the precise structural interactions at the atomic level remain to be elucidated through co-crystallization studies, the available biochemical and cellular data provide a strong foundation for its mechanism of action. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. karger.com [karger.com]
- 8. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-673451 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), in cell migration assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes when studying the effects of this inhibitor on cancer cell motility.
Introduction
Platelet-derived growth factor (PDGF) signaling plays a critical role in various cellular processes, including proliferation, survival, and migration.[1][2] The binding of PDGF ligands to their receptors (PDGFRα and PDGFRβ) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[3][4] Dysregulation of the PDGF signaling axis is implicated in the progression and metastasis of several cancers, making it a key target for therapeutic intervention.[2][5][6]
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of PDGFR, with a higher affinity for PDGFRβ over PDGFRα.[7][8][9] By blocking the autophosphorylation of the receptor, this compound effectively abrogates downstream signaling, leading to the inhibition of cell migration and invasion.[5][10] These notes provide detailed protocols for assessing the inhibitory effect of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action: Inhibition of PDGF-Mediated Cell Migration
This compound exerts its anti-migratory effects by directly inhibiting the tyrosine kinase activity of PDGFR. This action prevents the phosphorylation of key downstream effectors, ultimately disrupting the cytoskeletal rearrangements and cellular machinery required for cell movement.
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of this compound on Cell Migration
The following table summarizes the inhibitory effects of this compound on the migration of non-small-cell lung cancer (NSCLC) cells.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Result | Reference |
| A549 | Transwell Assay | 25 nM | 12 hours | 56.34% inhibition of migration | [5] |
| A549 | Transwell Assay | 100 nM | 12 hours | Significant inhibition | [5] |
| A549 | Transwell Assay | 400 nM | 12 hours | Strong inhibition | [5] |
| A549 | Wound Healing Assay | 25 nM | 12 hours | Significant inhibition of wound closure | [5] |
| A549 | Wound Healing Assay | 100 nM | 12 hours | Strong inhibition of wound closure | [5] |
| A549 | Wound Healing Assay | 400 nM | 12 hours | Very strong inhibition of wound closure | [5] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cells of interest (e.g., A549 NSCLC cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once cells reach confluence, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to minimize proliferation and synchronize the cells.
-
Creating the Wound: Gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[5][11]
-
Washing: Carefully wash the wells twice with PBS to remove any detached cells.[5][11]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 25, 100, 400 nM) or vehicle control (DMSO) to the respective wells.[5]
-
Image Acquisition: Immediately capture images of the scratch in each well using a microscope at 0 hours. Mark the imaged areas for consistent imaging at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 12, 24, or 48 hours), depending on the migratory capacity of the cells.[5]
-
Final Imaging: At the end of the incubation period, acquire images of the same marked areas of the scratch.
-
Analysis: Measure the width or area of the scratch at 0 hours and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration rate.
Transwell (Boyden Chamber) Assay
This assay quantifies the migration of individual cells through a porous membrane towards a chemoattractant.
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS or a specific growth factor)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well plates with Transwell inserts (typically 8 µm pore size)[12][13]
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)[13]
-
Microscope with a camera
Procedure:
-
Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[11][13]
-
Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium at a suitable concentration (e.g., 1 x 10⁵ cells/mL).[13]
-
Treatment and Seeding: In a separate tube, mix the cell suspension with the desired concentrations of this compound (e.g., 25, 100, 400 nM) or vehicle control. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[5][13]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration (e.g., 12-24 hours).[5][13]
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[11][13]
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Wash the inserts with PBS and then stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.[13]
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Conclusion
This compound is a valuable tool for investigating the role of PDGF signaling in cell migration. The protocols provided herein offer robust methods for assessing the inhibitory effects of this compound. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for their specific cell lines and experimental conditions to achieve reliable and reproducible results. These studies will contribute to a deeper understanding of cancer cell motility and the development of novel anti-metastatic therapies.
References
- 1. Cell Migration Is Regulated by Platelet-Derived Growth Factor Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Platelet-Derived Growth Factor (PDGF) | Cell Signaling Technology [cellsignal.com]
- 5. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharm.ucsf.edu [pharm.ucsf.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchhub.com [researchhub.com]
Application Notes and Protocols: Preparing CP-673451 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction CP-673451 is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs). Specifically, it targets the tyrosine kinase activity of PDGFR-α and PDGFR-β with high affinity, demonstrating IC₅₀ values of 10 nM and 1 nM, respectively[1][2][3]. Its selectivity for PDGFRs over other related kinases, such as VEGFR-2, TIE-2, and c-Kit, makes it a valuable tool for investigating PDGF-mediated signaling pathways[1][4]. These pathways are crucial in various cellular processes, including proliferation, migration, and angiogenesis, and their dysregulation is implicated in diseases like cancer and fibrosis[5][6][7]. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound is presented below. The tosylate salt form has been used in some studies, which has a higher molecular weight[4][8]. For calculations in cell culture, the molecular weight of the free base is typically used.
| Property | Value |
| Chemical Name | 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine[4] |
| Molecular Formula | C₂₄H₂₇N₅O₂[4] |
| Molecular Weight | 417.5 g/mol (Free Base)[1][2] 589.71 g/mol (Tosylate Salt)[4][8] |
| Appearance | White to off-white crystalline solid[4][9] |
| IC₅₀ Values | 1 nM (PDGFR-β)[1][2][3] 10 nM (PDGFR-α)[1][2][3] |
| Solubility (Free Base) | DMSO: ≥18 mg/mL (e.g., 18.33 mg/mL to >100 mg/mL reported)[1][9] Ethanol: ~4-41 mg/mL (reports vary)[1][2] Water: Insoluble (<1 mg/mL)[2][3] |
Mechanism of Action: PDGFR Signaling Inhibition
Platelet-Derived Growth Factors (PDGFs) are dimeric ligands that bind to and activate PDGFRs on the cell surface. This binding induces receptor dimerization (forming PDGFR-αα, -ββ, or -αβ) and triggers the autophosphorylation of tyrosine residues in the intracellular kinase domain[5][10]. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which regulate fundamental cellular functions[6][11][12]. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of PDGFR and thereby preventing the phosphorylation and activation of these downstream effectors[13][14].
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder (free base, MW: 417.5 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, DNase/RNase-free tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
Calculation:
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg): (0.010 mol/L) × (0.001 L) × (417.5 g/mol ) = 0.004175 g = 4.175 mg
Step-by-Step Procedure:
-
Preparation: In a biological safety cabinet or a clean environment, allow the this compound powder vial and DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 4.18 mg of this compound powder and transfer it into a sterile, light-protected microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed[1][15]. Ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the table below.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into your complete cell culture medium to achieve the desired final concentration.
-
Example for 1 µM final concentration in 10 mL of media:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
(C₁V₁ = C₂V₂) -> (10,000 µM × V₁) = (1 µM × 10,000 µL) -> V₁ = 1 µL.
-
-
-
Mixing and Application: Gently mix the medium by pipetting or swirling and immediately add it to your cells.
-
Note: The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Recommended Storage Temperature | Approximate Stability | Notes |
| Powder | -20°C | 2-3 years[2][9] | Store in a desiccator, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | ≥6 months to 2 years[2][9] | Recommended for long-term storage. Use light-protected aliquots. |
| -20°C | Up to 1 year[9] | Suitable for shorter-term storage. Avoid freeze-thaw cycles. | |
| 4°C | ~2 weeks[2] | Not recommended for long-term storage. |
Overall Experimental Workflow
The following diagram outlines the logical flow from compound preparation to cell treatment.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Platelet-derived Growth Factor (PDGF) Family | Sino Biological [sinobiological.com]
- 12. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 13. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
- 15. glpbio.com [glpbio.com]
Application Notes: Detecting p-PDGFR Inhibition by CP-673451 via Western Blot
These application notes provide a comprehensive protocol for researchers and scientists to analyze the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation by the selective inhibitor CP-673451 using Western blotting. This method is crucial for drug development professionals investigating the efficacy and mechanism of action of PDGFR inhibitors.
Introduction
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in cell proliferation, migration, and survival.[1] Dysregulation of PDGFR signaling is implicated in various diseases, including cancer.[1] this compound is a potent and selective inhibitor of both PDGFRα and PDGFRβ kinases.[2][3][4] Western blotting is a widely used technique to detect the phosphorylation status of PDGFR, providing a direct measure of its activation state and the inhibitory effect of compounds like this compound.
Data Presentation
The inhibitory activity of this compound on PDGFR and cell viability has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDGFRα kinase) | 10 nM | Enzyme Assay | [2] |
| IC50 (PDGFRβ kinase) | 1 nM | Enzyme Assay | [2][3][4] |
| IC50 (PDGF-BB-stimulated p-PDGFRβ) | 1 nM | Transfected PAE cells | [3] |
| IC50 (PDGF-BB-stimulated p-PDGFRβ) | 6.4 nM | PAE-PDGFR-β cells | [4] |
| EC50 (in vivo p-PDGFRβ inhibition) | 120 ng/mL (plasma conc.) | Glioblastoma tumors in mice | [3][4] |
| IC50 (Cell Viability - A549) | 0.49 µM | A549 (NSCLC) | [1] |
| IC50 (Cell Viability - H1299) | 0.61 µM | H1299 (NSCLC) | [1] |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to assess the phosphorylation of PDGFR after treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, HuCCA-1, or other cells expressing PDGFR) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[5]
-
Serum Starvation (Optional but Recommended): To reduce basal levels of PDGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to stimulation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). A DMSO-only control should be included. Pre-incubate the cells with the this compound dilutions for 1-3 hours.[1]
-
Stimulation: To induce robust PDGFR phosphorylation, stimulate the cells with a suitable ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-20 minutes.[6] A non-stimulated control should also be included.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice and proceed with cell lysis.
Protein Extraction
-
Washing: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a fresh protease and phosphatase inhibitor cocktail.[5] This is critical for preserving the phosphorylation state of the proteins.
-
Lysis: Add the ice-cold lysis buffer to each well (e.g., 100-200 µL per well of a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751) diluted in the blocking buffer. The recommended dilution should be obtained from the antibody datasheet (typically 1:1000).[7] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total PDGFR and a loading control (e.g., GAPDH or β-actin).
Data Analysis
-
Densitometry: Quantify the band intensities of p-PDGFR, total PDGFR, and the loading control using image analysis software.
-
Normalization: Normalize the p-PDGFR signal to the total PDGFR signal to account for any differences in the total amount of the receptor. Further normalization to the loading control can account for variations in protein loading between lanes.
Mandatory Visualization
Below are diagrams illustrating the PDGFR signaling pathway, the experimental workflow, and the inhibitory mechanism of this compound.
Caption: PDGFR Signaling Pathway.
References
- 1. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PathScan® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Cocktail II | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-PDGF Receptor β (Tyr751) (88H8) Mouse mAb | Cell Signaling Technology [cellsignal.com]
Application Notes: CP-673451 In Vitro Angiogenesis Assay
For Research Use Only.
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR) α and β, with IC50 values of 10 nM and 1 nM, respectively.[1] It demonstrates high selectivity for PDGFR over other angiogenic receptors such as VEGFR-2, TIE-2, and FGFR-2.[1][2] The primary mechanism of action of this compound involves the inhibition of PDGFR autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis.[1][2] These pathways include the PI3K/Akt and MAPK cascades. By disrupting these signaling events, this compound can effectively inhibit processes such as endothelial cell migration and proliferation, which are fundamental to the formation of new blood vessels. These application notes provide a detailed protocol for an in vitro cell migration assay to assess the anti-angiogenic potential of this compound.
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway inhibited by this compound. PDGF ligands (e.g., PDGF-BB) bind to and induce dimerization of PDGFRs on the cell surface. This leads to autophosphorylation of the receptor's intracellular kinase domains, creating docking sites for various signaling proteins. Key downstream pathways activated include the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and migration. This compound acts by blocking the initial autophosphorylation step, thereby preventing the activation of these downstream effectors and inhibiting the cellular processes that drive angiogenesis.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effects of this compound on cell migration. It is important to note that this data was generated using the A549 non-small cell lung cancer cell line, but it serves as a strong indicator of the compound's potential to inhibit migration in other cell types, including endothelial cells.[3]
| Assay Type | Cell Line | Compound Concentration | Parameter Measured | Result |
| Transwell Migration Assay | A549 | 25 nM | Inhibition of Migration | 56.34% |
| Cell Viability Assay | A549 | 0.49 µM | IC50 | - |
| Cell Viability Assay | H1299 | 0.61 µM | IC50 | - |
Experimental Protocol: In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This protocol is adapted for the assessment of this compound's effect on the migration of human umbilical vein endothelial cells (HUVECs).
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Cotton swabs
Procedure
-
Cell Culture and Starvation:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash with PBS.
-
Starve the cells by incubating in basal medium (EGM-2 without growth factors) containing 0.5% FBS for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add 600 µL of basal medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of a growth factor like VEGF or PDGF-BB).
-
Prepare a HUVEC cell suspension in basal medium (with 0.5% FBS) at a density of 1 x 10^5 cells/mL.
-
In separate tubes, pre-treat the cell suspension with various concentrations of this compound (e.g., 1 nM, 10 nM, 25 nM, 100 nM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 200 µL of the pre-treated HUVEC suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Capture images from several random fields for each insert.
-
To quantify migration, the Crystal Violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured at 595 nm using a plate reader.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro migration assay.
Figure 2: In Vitro Migration Assay Workflow.
References
Application Notes and Protocols for CP-673451 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell monolayers. This includes gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions. CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which play crucial roles in tumor growth, angiogenesis, and metastasis.[1][2][3][4] Inhibition of the PDGFR signaling pathway has been shown to suppress cancer cell viability, induce apoptosis, and inhibit cell migration and invasion.[1][4][5] These application notes provide a detailed protocol for the utilization of this compound in 3D spheroid cultures to evaluate its anti-cancer efficacy in a more physiologically relevant in vitro model.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the PDGFRα and PDGFRβ tyrosine kinases.[2] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways. These pathways are critical for cell proliferation, survival, and migration.[6][7] By inhibiting PDGFR phosphorylation, this compound effectively blocks these downstream signals, leading to decreased cancer cell viability and induction of apoptosis.[5][6]
Signaling Pathway of PDGFR and Inhibition by this compound
Caption: PDGFR signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the application of this compound in cell cultures. Note that concentrations for 3D spheroid models may require optimization and are generally expected to be higher than in 2D cultures due to penetration limitations.
| Parameter | 2D Cell Culture | 3D Spheroid Culture (Recommended Starting Range) | Reference |
| Cell Seeding Density | N/A | 1,000 - 10,000 cells/well (96-well plate) | [8] |
| This compound IC50 (Viability) | 0.49 - 0.61 µM (A549, H1299) | 1 - 20 µM (Dose-response recommended) | [5] |
| Effective Concentration (Apoptosis) | 2.1 - 2.4 µM (A549, H1299) | 5 - 50 µM (Dose-response recommended) | [5] |
| Effective Concentration (Migration) | 25 - 400 nM | Not directly applicable | [5] |
| Treatment Duration | 24 - 72 hours | 48 - 120 hours | General Protocol |
| Spheroid Size for Treatment | N/A | 300 - 500 µm diameter | General Protocol |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of 3D spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, U87MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
Culture the spheroids for 3-5 days, or until they reach the desired size (e.g., 300-500 µm in diameter), before starting the drug treatment. Perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipette
Procedure:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Monitor the spheroids daily for morphological changes, such as size reduction, discoloration, or disintegration.
Protocol 3: Analysis of Spheroid Viability using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Follow the same initial steps as the CellTiter-Glo® 3D assay to equilibrate the plate and reagent.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Imaging and Size Analysis of Spheroids
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire brightfield images of the spheroids in each well at various time points during the treatment.
-
Open the images in ImageJ or a similar software.
-
Use the software's tools to measure the area or the major and minor axes of each spheroid.
-
Calculate the spheroid volume using the formula for a sphere (V = 4/3 * π * r³) or an ellipsoid if the spheroid is not perfectly spherical.
-
Plot the change in spheroid volume over time for each treatment condition to assess the effect of this compound on spheroid growth.
Experimental Workflow
The following diagram outlines the general workflow for using this compound in 3D spheroid cultures.
Caption: Experimental workflow for this compound in 3D spheroid cultures.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in 3D spheroid cultures. This approach allows for a more accurate assessment of the therapeutic potential of this PDGFR inhibitor in a model that better mimics the in vivo tumor microenvironment. The provided methodologies for spheroid formation, treatment, and analysis can be adapted to various cancer cell lines and research questions, contributing to a deeper understanding of the anti-cancer effects of this compound and facilitating its preclinical evaluation.
References
- 1. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Notes and Protocols for Cell Viability Assay with CP-673451 in Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[1][2] In the context of non-small cell lung cancer (NSCLC), PDGFR signaling plays a crucial role in cell proliferation, survival, and migration.[1][3] Inhibition of this pathway by this compound has been shown to suppress cancer cell viability, induce apoptosis (programmed cell death), and inhibit cell migration and invasion.[1][4] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on lung cancer cell viability.
Mechanism of Action
This compound selectively targets PDGFRβ, a receptor tyrosine kinase.[5][6] Upon binding, it inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[6][7] One of the key pathways affected is the PI3K/Akt pathway, which is critical for cell survival.[1][5] Inhibition of PI3K/Akt signaling by this compound leads to the downregulation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Nrf2 is involved in the cellular defense against oxidative stress, and its inhibition results in the accumulation of reactive oxygen species (ROS), ultimately triggering apoptosis in lung cancer cells.[5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing cell viability and inducing apoptosis in common NSCLC cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound on NSCLC Cell Viability
| Cell Line | IC50 (µM) | Treatment Duration | Assay Method |
| A549 | 0.49 | 72 hours | CellTiter-Glo® |
| H1299 | 0.61 | 72 hours | CellTiter-Glo® |
Data extracted from a study on the effects of this compound on NSCLC cell viability.[1]
Table 2: Induction of Apoptosis by this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1) | Treatment Duration |
| A549 | 2.4 | 50% | 48 hours |
| H1299 | 2.1 | 50% | 48 hours |
Data extracted from a study on this compound-induced apoptosis in NSCLC cells.[1]
Experimental Protocols
Cell Culture
Human lung cancer cell lines, such as A549 and H1299, can be obtained from the American Type Culture Collection (ATCC).[1] These cells are typically cultured in Roswell Park Memorial Institute (RPMI) medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and findings from studies on lung cancer cells.[5][8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
Lung cancer cells (e.g., A549, H1299)
-
Complete culture medium (RPMI + 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the lung cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.0625 µM to 4 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: this compound inhibits PDGFRβ, leading to apoptosis.
References
- 1. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration | Semantic Scholar [semanticscholar.org]
- 3. atsjournals.org [atsjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemosensitivity testing of small cell lung cancer using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunofluorescence Staining for PDGFR Activation with CP-673451
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes including proliferation, migration, and survival.[1][2] Dysregulation of this pathway is implicated in various pathologies, notably in cancer, where it can drive tumor growth and angiogenesis.[1] The activation of PDGFR is initiated by the binding of its ligand, PDGF, which induces receptor dimerization and autophosphorylation of specific tyrosine residues.[1][3] This phosphorylation cascade creates docking sites for downstream signaling molecules, activating key pathways such as the PI3K/Akt and MAPK pathways.[2][4]
CP-673451 is a potent and selective inhibitor of both PDGFR-α and PDGFR-β tyrosine kinases.[5][6][7] It effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling and suppressing tumor growth and angiogenesis.[6][8] Immunofluorescence staining is a powerful technique to visualize and quantify the activation state of PDGFR within cells. By using antibodies specific to the phosphorylated forms of the receptor, researchers can directly observe the effects of inhibitors like this compound on PDGFR activation. This document provides detailed protocols for the immunofluorescent staining of activated (phosphorylated) PDGFR in cells treated with this compound.
Quantitative Data Summary
The inhibitory effects of this compound on PDGFR kinase activity and downstream signaling pathways have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (PDGFR-β kinase) | 1 nM | Cell-free assay | [5][6] |
| This compound IC50 (PDGFR-α kinase) | 10 nM | Cell-free assay | [5][6] |
| This compound IC50 (PDGF-BB-stimulated PDGFR-β autophosphorylation) | 1 nM | Porcine Aortic Endothelial (PAE) cells | [6] |
| Inhibition of Akt phosphorylation | Concentration-dependent | A549 (NSCLC) cells | [4] |
| Inhibition of GSK-3β phosphorylation | Concentration-dependent | A549 (NSCLC) cells | [4] |
| Inhibition of p70S6K phosphorylation | Concentration-dependent | A549 (NSCLC) cells | [4] |
| Inhibition of S6 phosphorylation | Concentration-dependent | A549 (NSCLC) cells | [4] |
| Apoptotic Cell Death (IC50) | 2.4 µM | A549 (NSCLC) cells | [4] |
| Apoptotic Cell Death (IC50) | 2.1 µM | H1299 (NSCLC) cells | [4] |
Signaling Pathway
Caption: PDGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Immunofluorescence Workflow for PDGFR Activation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: U-87 MG (human glioblastoma), A549 (human non-small cell lung carcinoma), or other appropriate cell line expressing PDGFR.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Coverslips or Chamber Slides: Sterile, glass-bottom.
-
This compound: Prepare stock solution in DMSO and dilute to working concentrations in culture medium.
-
PDGF-BB Ligand: For stimulating PDGFR activation.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.[5]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[5]
-
Primary Antibody: Anti-phospho-PDGFRβ (e.g., targeting Tyr751) rabbit or mouse monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor® 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and seed the cells onto sterile glass coverslips or into chamber slides at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of PDGFR phosphorylation, you may serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
-
This compound and/or Ligand Treatment:
-
Prepare working solutions of this compound and PDGF-BB in the appropriate culture medium (e.g., serum-free or low-serum).
-
For inhibition studies: Pre-incubate cells with various concentrations of this compound (or vehicle control - DMSO) for a designated time (e.g., 1-3 hours).
-
For stimulation studies: Following pre-incubation with this compound or vehicle, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce PDGFR phosphorylation.[5]
-
Include appropriate controls: untreated cells, vehicle-only treated cells, and PDGF-BB only treated cells.
-
Protocol 2: Immunofluorescence Staining of Phospho-PDGFR
-
Fixation:
-
After treatment, aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA solution to cover the cells and fix for 15 minutes at room temperature.[5]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton™ X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.[5] This step is crucial for allowing the antibodies to access intracellular epitopes.
-
Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to block non-specific antibody binding.[5]
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:1000).
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.
-
Wash twice more with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium. If using chamber slides, remove the chamber and add a coverslip with mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Protocol 3: Imaging and Data Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophores (e.g., FITC/GFP channel for Alexa Fluor® 488, DAPI channel for nuclei).
-
Ensure that imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples to allow for accurate comparison.
-
-
Image Analysis and Quantification:
-
The level of PDGFR activation can be quantified by measuring the mean fluorescence intensity of the phospho-PDGFR signal per cell.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to outline individual cells (using brightfield or a total protein stain if available) and measure the intensity within each cell.
-
Subtract background fluorescence from the measurements.
-
Compare the fluorescence intensity between different treatment groups (e.g., vehicle vs. This compound) to determine the extent of inhibition. Statistical analysis (e.g., t-test, ANOVA) should be performed to assess significance.
-
References
- 1. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PDGFRB (Tyr751) Monoclonal Antibody (C.17.2) (MA5-15192) [thermofisher.com]
- 6. Phospho-PDGF Receptor β (Tyr751) (88H8) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 7. CP 673451 | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
CP-673451 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-673451.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR), specifically PDGFRα and PDGFRβ.[1][2] It functions as an ATP-competitive inhibitor of the receptor's tyrosine kinase activity.[1] This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation and migration.[3]
Q2: In what solvents is this compound soluble?
This compound has varying solubility depending on the solvent. It is highly soluble in DMSO, but has limited solubility in aqueous solutions and ethanol.[2][4][5] The tosylate salt form of the compound exhibits improved solubility in aqueous buffers.[6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[7] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has poor solubility in water and ethanol.[2][4]
-
Hygroscopic DMSO: DMSO can absorb moisture, which significantly reduces the solubility of this compound.[4][7]
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution.
-
-
Concentration Too High: The desired concentration may exceed the solubility limit in that specific solvent.
-
Precipitation in Aqueous Media: The compound may precipitate when a DMSO stock solution is diluted into an aqueous buffer for cell culture or other experiments.
-
Solution: Ensure the final concentration of DMSO in the aqueous medium is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced cellular toxicity. Prepare intermediate dilutions if necessary.
-
Issue 2: Inconsistent or No Activity in In Vitro Assays
Problem: The expected biological effect of this compound is not observed in cell-based assays.
Possible Causes & Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: The IC₅₀ values for PDGFRα and PDGFRβ are approximately 10 nM and 1 nM, respectively.[1][2][7] In cell-based assays, effective concentrations have been reported in the nanomolar to low micromolar range.[3][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Compound Degradation: Improper storage may have led to the degradation of the compound.
-
Solution: Ensure the compound and its stock solutions have been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions).[7]
-
-
Low Receptor Expression: The target cells may not express sufficient levels of PDGFRα or PDGFRβ.
-
Solution: Verify the expression of PDGFRα and PDGFRβ in your cell line of interest using techniques such as Western blotting or flow cytometry.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (239.52 mM)[7] | Hygroscopic DMSO can reduce solubility.[4][7] |
| 42 mg/mL[2] | ||
| > 20.9 mg/mL[1][5] | Warming and sonication can aid dissolution.[1][5] | |
| 20 mM | ||
| Water | Insoluble[4] | |
| <1 mg/mL[2] | ||
| Ethanol | Insoluble[4] | |
| 4 mg/mL[2] | ||
| ≥2.39 mg/mL[5] | With gentle warming and ultrasonication.[5] | |
| Simulated Gastric Fluid (SGF) | >30 mg/mL (tosylate salt)[6] | |
| Phosphate-Buffered Saline (PBS) | >1 mg/mL (tosylate salt)[6] |
Table 2: Potency of this compound Against Target Kinases
| Target | IC₅₀ | Assay Type |
| PDGFRβ | 1 nM[1][2][7] | Cell-free |
| PDGFRα | 10 nM[1][2][7] | Cell-free |
| c-Kit | 252 nM[5] | Cell-free |
| VEGFR1 | 450 nM[5] | Cell-free |
| VEGFR2 | 450 nM[5] | Cell-free |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base, M.Wt: 417.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.175 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[1][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Formulation for In Vivo Oral Administration
For in vivo studies, a common vehicle used is 5% Gelucire 44/14 in sterile water.[6] Another reported formulation involves a mixture of DMSO, PEG300, Tween80, and saline. A general procedure for the latter is as follows:
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween80
-
Sterile saline or ddH₂O
-
-
Procedure (example for a final concentration of 2.5 mg/mL):
-
Take 50 µL of a 50 mg/mL stock solution of this compound in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of saline or ddH₂O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before use.[4]
-
Visualizations
Caption: this compound inhibits PDGFR signaling.
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting this compound solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
how to minimize CP-673451 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-673451 in animal studies. The information is intended for scientists and drug development professionals to help anticipate and address potential challenges during their experiments, with a focus on minimizing any potential for toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ)[1][2]. It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways, such as PI3K/Akt and GSK-3β, which are involved in cell proliferation and migration[1][3].
Q2: What is the reported tolerability of this compound in animal studies?
A2: In published preclinical studies using various xenograft models in mice, this compound has been reported to be well-tolerated at efficacious doses[4][5]. Studies have noted no significant weight loss or morbidity in mice treated with doses up to 40-50 mg/kg/day[1][3]. One study explicitly stated that this compound showed no significant toxicity in mice at doses of 20 and 40 mg/kg[3].
Q3: What are the recommended vehicles for administering this compound to mice?
A3: The choice of vehicle depends on the route of administration. For oral gavage (p.o.), a formulation of 5% Gelucire 44/14 in sterile water has been used successfully[4]. For intraperitoneal (i.p.) injection, a vehicle consisting of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 has been reported[3].
Q4: What are typical efficacious doses of this compound in mouse xenograft models?
A4: Efficacious doses in mouse xenograft models typically range from 3 mg/kg to 50 mg/kg, administered once or twice daily. The effective dose (ED50) for tumor growth inhibition with once-daily oral dosing for 10 days has been reported to be ≤ 33 mg/kg in several human tumor xenograft models[4][6].
Q5: Are there any known off-target effects of this compound?
A5: this compound is highly selective for PDGFRα and PDGFRβ. It has been shown to be over 450-fold more selective for PDGFRβ than for other angiogenic receptors like VEGFR2, TIE-2, and FGFR2[4][6]. While it is highly selective, it is good practice in any study using kinase inhibitors to consider the possibility of off-target effects and to include appropriate controls.
Troubleshooting Guide
While this compound is generally reported as well-tolerated, it is crucial to monitor animals closely during any experimental study. This guide addresses potential issues that could be encountered, based on general principles of animal care and the pharmacology of PDGFR inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss or Reduced Food/Water Intake | - General malaise due to tumor burden- Stress from handling and dosing procedure- Unreported compound-related gastrointestinal effects | - Ensure proper handling and dosing technique to minimize stress.- Monitor food and water intake daily. Provide palatable, moist food or gel packs if necessary.- If weight loss exceeds 15-20% of baseline, consult with a veterinarian and consider adjusting the dose or treatment schedule. |
| Skin Lesions or Poor Coat Condition | - Dehydration or malnutrition- Non-specific effects of the experimental model- Potential, though unreported, dermatological effects (a known class effect of some kinase inhibitors) | - Ensure adequate hydration.- Monitor for any signs of skin irritation, especially if the animal has surgical incisions.- Keep cages clean and dry.- Document and photograph any changes. |
| Lethargy or Reduced Activity | - Progression of disease/tumor burden- Dehydration- Potential, though unreported, systemic toxicity | - Perform regular clinical assessments of animal activity and posture.- Ensure easy access to food and water.- If lethargy is severe, consider humane endpoints in consultation with the institutional animal care and use committee (IACUC) and veterinary staff. |
| Signs of Bleeding (e.g., petechiae, hematuria) | - On-target effect of PDGFR inhibition on vasculature or platelets (theoretically possible, though not reported for this compound) | - This is a critical observation. Immediately consult with a veterinarian.- Consider collecting blood for a complete blood count (CBC) to assess platelet levels if this is a recurring issue in your studies.- Review your protocol and consider dose reduction. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| PDGFRβ | Kinase Assay | 1 nM |
| PDGFRα | Kinase Assay | 10 nM |
| c-kit | Cell-based Assay | 1.1 µM |
| VEGFR2, TIE-2, FGFR2 | Kinase Assay | >450-fold selectivity vs. PDGFRβ |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Result |
| H460, Colo205, LS174T, U87MG | Oral (p.o.) | Once daily for 10 days | ED50 ≤ 33 mg/kg |
| A549 | Intraperitoneal (i.p.) | 20 mg/kg/day | 42.56% tumor growth inhibition at day 10 |
| A549 | Intraperitoneal (i.p.) | 40 mg/kg/day | 78.15% tumor growth inhibition at day 10 |
| Glioblastoma | Oral (p.o.) | 33 mg/kg (single dose) | >50% inhibition of PDGFRβ phosphorylation for 4 hours |
| Sponge Angiogenesis | Oral (p.o.) | 3 mg/kg/day for 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a vehicle of 5% Gelucire 44/14 in sterile water[4].
-
Warm the vehicle slightly to aid in the dissolution of Gelucire.
-
Calculate the required amount of this compound (tosylate salt) for the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 0.2 mL, the concentration would be 1 mg/mL).
-
Add the this compound powder to the vehicle and vortex or sonicate until fully suspended. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the suspension via oral gavage using a proper-sized feeding needle.
-
Monitor the animal for a short period post-dosing to ensure no adverse reactions.
-
Animal body weight and tumor measurements should be obtained every 2 days[4].
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a vehicle of 10% 1-methyl-2-pyrrolidinone (NMP) and 90% polyethylene glycol 300 (PEG300)[3].
-
First, dissolve the calculated amount of this compound in NMP.
-
Then, add the PEG300 and mix thoroughly until a clear solution is formed. Prepare fresh daily.
-
-
Administration:
-
Properly restrain the mouse, positioning it to expose the abdomen.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder[7].
-
Use an appropriately sized needle (e.g., 25-27g for mice) to inject the solution into the peritoneal cavity[3][7].
-
Monitor animal body weights and tumor volumes daily or every other day[3].
-
Visualizations
Signaling Pathway
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP 673451 | PDGFR | Tocris Bioscience [tocris.com]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
CP-673451 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of CP-673451 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), with IC50 values of 1 nM and 10 nM for PDGFRβ and PDGFRα, respectively[1]. It functions by competing with ATP for the binding site on the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately interferes with cellular processes such as proliferation, migration, and survival, which are often dysregulated in cancer[1][2].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the solid compound and stock solutions in DMSO should be stored at low temperatures.
Q3: How should I prepare working solutions of this compound for my experiments?
A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO, and then dilute it to the final desired concentration in your experimental buffer immediately before use. Warming and sonication may be necessary to fully dissolve the compound in DMSO[3]. For in vivo studies, it is advisable to prepare fresh working solutions daily[3].
Q4: In which experimental buffers has this compound been used?
A4: Published research indicates the use of this compound in a variety of common experimental buffers, including Phosphate Buffered Saline (PBS), HEPES buffer, and standard cell culture media like Ham's F-12 supplemented with fetal bovine serum[4][5].
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Cause: this compound has limited solubility in aqueous solutions. The tosylate salt form has a reported solubility of >1 mg/mL in PBS, but this can be affected by the final concentration, pH, and temperature of the buffer[2][4]. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution.
-
Solution:
-
Decrease the final concentration: If possible, lower the final working concentration of this compound in your assay.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Use a different buffer or formulation: For in vivo studies, specific formulations using excipients like PEG300 and Tween-80 have been used to improve solubility[3]. For in vitro assays, consider if a different buffer system might be more amenable.
-
Prepare fresh dilutions: Always prepare working solutions fresh from a DMSO stock immediately before the experiment to minimize the time for precipitation to occur.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Cause: This could be due to several factors including degradation of the compound, improper storage, or issues with the experimental setup. While specific degradation kinetics of this compound in various buffers are not extensively published, general principles of small molecule stability apply.
-
Solution:
-
Verify storage conditions: Ensure that both the solid compound and DMSO stock solutions have been stored according to the manufacturer's recommendations (see storage table below). Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Prepare fresh working solutions: Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh for each experiment.
-
Confirm compound identity and purity: If there are persistent issues, it may be necessary to verify the identity and purity of your this compound stock using analytical methods such as HPLC.
-
Optimize experimental conditions: Ensure that the pH and other components of your experimental buffer are compatible with the compound and do not interfere with its activity.
-
Data and Protocols
Solubility and Storage Data
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | DMSO | ≥ 20 mM | [6][7] |
| PBS (tosylate salt) | > 1 mg/mL | [2][4] | |
| Storage (Solid) | -20°C | Recommended for long-term storage. | [7] |
| Storage (Stock Solution in DMSO) | -20°C | Up to 1 year. | [1] |
| -80°C | Up to 2 years. | [1] |
Experimental Protocols
In Vitro Cell-Based PDGFR Phosphorylation Assay
-
Cell Culture: Culture cells (e.g., A549, H1299) in appropriate media. For experiments, cells are often serum-starved overnight to reduce basal receptor phosphorylation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in serum-free media.
-
Treatment: Treat the serum-starved cells with varying concentrations of this compound for a specified period (e.g., 1-3 hours)[8].
-
Stimulation: Stimulate the cells with a PDGFR ligand, such as PDGF-BB, for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated PDGFR and total PDGFR to determine the inhibitory effect of this compound[8].
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for tumor cell implantation.
-
Tumor Inoculation: Subcutaneously inject tumor cells (e.g., A549, Colo205) into the flanks of the mice[1].
-
Compound Formulation: Prepare a fresh oral formulation of this compound daily. A common vehicle consists of 5% Gelucire 44/14 in sterile water.
-
Dosing: Once tumors are established, administer this compound orally at the desired dose and schedule (e.g., once daily)[1].
-
Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess PDGFR phosphorylation or immunohistochemistry to evaluate effects on the tumor microenvironment.
Visualizations
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro and in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP 673451 | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CP-673451 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PDGFR inhibitor, CP-673451. The information provided is intended to help address challenges related to drug resistance and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[1][2] It functions by blocking the tyrosine kinase activity of these receptors, thereby inhibiting downstream signaling pathways crucial for cancer cell processes.[3] Key inhibited pathways include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, migration, and angiogenesis.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, resistance to PDGFR inhibitors can generally arise from two main phenomena:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PDGFR signaling by upregulating alternative survival pathways. For instance, sustained activation of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) has been identified as a potential bypass mechanism in breast cancer cells treated with this compound.[5] While this compound effectively blocks Akt activation downstream of PDGFR, SGK1 signaling can remain active, promoting cell survival and metastasis.[5]
-
Upregulation of Cellular Defense Mechanisms: Cancer cells may enhance their intrinsic defense systems to counteract the effects of the drug. For example, the transcription factor Nrf2, a master regulator of the antioxidant response, can be upregulated. This leads to increased production of antioxidant proteins, which can mitigate the pro-apoptotic effects of this compound that are mediated by an increase in reactive oxygen species (ROS).[6][7]
Q3: How can I overcome resistance to this compound in my experiments?
Based on the potential resistance mechanisms, two combination strategies have shown promise in preclinical studies:
-
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin): In non-small-cell lung cancer (NSCLC) cells, combining this compound with cisplatin has a synergistic anticancer effect.[6] this compound inhibits the PI3K/Akt pathway, leading to the downregulation of Nrf2.[6][7] This suppression of the Nrf2-mediated antioxidant defense enhances the accumulation of ROS and increases the sensitivity of cancer cells to cisplatin-induced apoptosis.[6]
-
Combination with an SGK1 Inhibitor (e.g., GSK-650394): In breast cancer models, the dual inhibition of PDGFR and SGK1 has demonstrated a powerful antitumor effect, reducing both primary tumor growth and metastasis.[5] This suggests that targeting the SGK1 bypass pathway can restore sensitivity to PDGFR inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Decreased cell death in response to this compound treatment over time. | Activation of the SGK1 bypass signaling pathway. | - Co-treat cells with this compound and an SGK1 inhibitor (e.g., GSK-650394).- Perform western blot analysis to assess the phosphorylation levels of SGK1 and its downstream targets. |
| Reduced efficacy of this compound in combination with cisplatin. | Upregulation of the Nrf2 antioxidant pathway. | - Measure Nrf2 expression and activity in your cells.- Consider using an Nrf2 inhibitor in combination with this compound and cisplatin.- Assess intracellular ROS levels to determine if the antioxidant response is blunted. |
| Variability in experimental results. | Inconsistent drug concentration or cell line heterogeneity. | - Ensure accurate and consistent preparation of this compound solutions.- Perform regular cell line authentication and mycoplasma testing.- Use early passage number cells for experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PDGFRα-expressing cells | - | IC50 | 10 nM | [1] |
| PDGFRβ-expressing cells | - | IC50 | 1 nM | [1] |
| PAE-PDGFR-β | Porcine Aortic Endothelial | IC50 | 6.4 nM | [8] |
| H526 | Small Cell Lung Cancer | IC50 (for c-kit) | 1.1 µM | [8] |
| A549 | Non-Small-Cell Lung Cancer | IC50 | 0.49 µM | [3] |
| H1299 | Non-Small-Cell Lung Cancer | IC50 | 0.61 µM | [3] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (Day 10) | Reference |
| This compound (low dose) | 20 mg/kg | 42.56% | [3] |
| This compound (high dose) | 40 mg/kg | 78.15% | [3] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with the desired concentration of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of this compound on PDGFR downstream signaling.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-PDGFR, PDGFR, p-Akt, Akt, p-ERK, ERK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Combination therapy strategies to overcome this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] this compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration | Semantic Scholar [semanticscholar.org]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant genes in cancer and metabolic diseases: Focusing on Nrf2, Sestrin, and heme oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CP-673451 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PDGFR inhibitor, CP-673451, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[1][2] It functions by blocking the kinase activity of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This inhibition ultimately affects cellular processes such as proliferation, migration, and survival.[4][5]
Q2: What are the primary signaling pathways affected by this compound?
A2: The primary signaling cascade inhibited by this compound is the PDGFR pathway. Downstream, this leads to the suppression of the PI3K/Akt and MAPK pathways.[4][6] Specifically, this compound has been shown to decrease the phosphorylation of Akt, glycogen synthase kinase-3β (GSK-3β), p70S6K, and S6.[4] In some cancer cell lines, inhibition of the PDGFR/PI3K/Akt axis by this compound leads to the suppression of the transcription factor Nrf2 and its target antioxidant genes, resulting in increased reactive oxygen species (ROS) and apoptosis.[6]
Q3: What are the reported IC50 values for this compound?
A3: The inhibitory potency of this compound has been characterized in various assays. The following table summarizes key IC50 values.
| Target | Assay Type | IC50 Value | Reference |
| PDGFRα | Cell-free kinase assay | 10 nM | [1] |
| PDGFRβ | Cell-free kinase assay | 1 nM | [1] |
| PDGFRβ | PDGF-BB-stimulated autophosphorylation in cells | 1 nM | [2] |
| PDGFRβ | Inhibition in PAE-β cells (immunoblot) | 6.4 nM | [2] |
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated activity in a variety of cancer cell lines, particularly those expressing PDGFRs. Notable examples include non-small-cell lung cancer (NSCLC) cell lines like A549 and H1299[4], cholangiocarcinoma (CCA) cell lines such as HuCCA-1, KKU-M055, and KKU-100[6], and rhabdomyosarcoma cell lines RD and RUCH2.[1] It has also been shown to be effective in xenograft models using H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme.[2]
Troubleshooting Guide
Problem 1: Low or no observable effect of this compound on cell viability or proliferation.
-
Possible Cause 1: Low or absent PDGFR expression in the cell line.
-
Troubleshooting Step: Confirm the expression of PDGFRα and/or PDGFRβ in your cell line of interest using Western blot or qPCR. If expression is low, consider using a cell line with known high expression of these receptors.
-
-
Possible Cause 2: Presence of high concentrations of PDGF ligands in the serum-containing culture medium.
-
Troubleshooting Step: PDGFs in fetal bovine serum (FBS) can compete with the inhibitor. Try reducing the serum concentration or using serum-free medium for a period before and during the experiment. Alternatively, supplement the medium with a known concentration of a specific PDGF ligand (e.g., PDGF-BB) to have a more controlled system.
-
-
Possible Cause 3: Suboptimal concentration or duration of treatment.
Problem 2: Inconsistent results in Western blot analysis of downstream signaling pathways.
-
Possible Cause 1: Timing of cell lysis after treatment.
-
Troubleshooting Step: The phosphorylation state of signaling proteins can change rapidly. It is crucial to lyse the cells at the optimal time point after this compound treatment to observe the desired effect. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to identify the peak of inhibition.
-
-
Possible Cause 2: Basal level of pathway activation is too low.
-
Troubleshooting Step: If the basal level of PDGFR signaling is low in your cells, the inhibitory effect of this compound may be difficult to detect. Consider stimulating the cells with a PDGF ligand (e.g., PDGF-BB) for a short period before adding the inhibitor to ensure the pathway is activated.
-
Problem 3: High background in in vitro kinase assays.
-
Possible Cause 1: Autophosphorylation of the kinase.
-
Troubleshooting Step: Kinase autophosphorylation can contribute to high background signal. It's important to use an appropriate enzyme concentration and consider pre-incubating the kinase with ATP before starting the reaction with the substrate to manage autophosphorylation levels.[7]
-
-
Possible Cause 2: Non-specific binding in radioactive assays.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[6]
-
2. Western Blot Analysis of PDGFR Signaling
-
Objective: To determine the effect of this compound on the phosphorylation of PDGFR and its downstream targets.
-
Methodology:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and grow overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 6 hours).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-PDGFRα/β, PDGFRα/β, p-Akt, Akt, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[4][6]
-
Visualizations
Caption: this compound inhibits PDGFR, suppressing downstream PI3K/Akt signaling.
Caption: Troubleshooting workflow for low efficacy of this compound in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. antiangiogenic-and-antitumor-activity-of-a-selective-pdgfr-tyrosine-kinase-inhibitor-cp-673-451 - Ask this paper | Bohrium [bohrium.com]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Kinase Assays | Revvity [revvity.com]
dealing with inconsistent results from CP-673451 treatment
Welcome to the technical support center for CP-673451. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistencies that may arise during experiments involving this potent and selective PDGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), with IC50 values of 10 nM for PDGFRα and 1 nM for PDGFRβ in cell-free assays.[1] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptors upon ligand binding.[2][3] This inhibition blocks downstream signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration.[4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for PDGFRs, it has been shown to inhibit c-kit at higher concentrations, with an IC50 of 1.1 μM in a cell-based assay.[3][6] Its selectivity for PDGFRβ over other angiogenic receptors like VEGFR-2, TIE-2, and FGFR-2 is greater than 450-fold.[3] However, it is only about 10-fold selective for PDGFRβ over PDGFRα.[7] Researchers should be aware of the potential for c-kit inhibition and the dual inhibition of PDGFR isoforms when interpreting results.
Q3: Why am I seeing different IC50 values for this compound across different cell lines?
A3: Variability in IC50 values is expected and can be attributed to several factors:
-
PDGFR Expression Levels: Different cell lines express varying levels of PDGFRα and PDGFRβ.[5][8] Higher receptor expression may require higher concentrations of the inhibitor for a comparable biological effect.
-
Genetic Background: The mutational status of downstream signaling molecules, such as KRAS and TP53, can influence a cell's dependence on the PDGFR pathway and its sensitivity to inhibition.[5][9]
-
Cellular Context: The specific tumor microenvironment and the presence of growth factors in the culture medium can impact the activation state of the PDGFR pathway and the efficacy of the inhibitor.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For in vivo studies, the compound can be formulated in vehicles such as 5% Gelucire 44/14 in sterile water.[2] Always refer to the manufacturer's datasheet for specific solubility and stability information.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of PDGFR Phosphorylation
If you are observing variable or weaker-than-expected inhibition of PDGFR phosphorylation in your western blot experiments, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Inconsistent PDGFR Phosphorylation Inhibition:
Caption: Troubleshooting workflow for inconsistent PDGFR phosphorylation.
Detailed Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Optimize Ligand Stimulation: If you are using a ligand like PDGF-BB to stimulate PDGFR phosphorylation, ensure the concentration and incubation time are optimal for your cell line. A time-course and dose-response experiment for ligand stimulation is recommended.
-
Check Cell Density and Serum Starvation: Plate cells at a consistent density. For ligand stimulation experiments, ensure complete serum starvation for an adequate period (e.g., overnight) to reduce basal receptor phosphorylation.
-
Review Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Confirm Antibody Specificity: Use a well-validated antibody specific for the phosphorylated form of PDGFR.
Issue 2: Variable Effects on Cell Viability and Apoptosis
Discrepancies in the effects of this compound on cell viability or apoptosis assays can be addressed with the following:
-
Decision Tree for Investigating Variable Cell Viability Results:
Caption: Decision tree for variable cell viability with this compound.
Detailed Steps:
-
Characterize Your Cell Line: Confirm the expression of PDGFRα and PDGFRβ in your specific cell line using western blot or qPCR. Expression levels can vary even within the same cell line from different sources.
-
Assess Basal Pathway Activity: Determine the basal level of PDGFR phosphorylation and downstream Akt signaling in your untreated cells. High basal activity may indicate a greater dependence on this pathway.
-
Consider the Assay Timepoint: The effects of this compound on cell viability and apoptosis are time-dependent.[4] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
-
Evaluate for Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
-
Combination with other agents: The cellular response to this compound can be modulated by other signaling pathways. Consider that combining this compound with other inhibitors might be necessary to achieve a significant effect in some cell lines.[10][11]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PDGFRβ | Kinase Assay | 1 | - | [1] |
| PDGFRα | Kinase Assay | 10 | - | [1] |
| PDGFRβ | Cell-based | 6.4 | PAE-β | [6] |
| c-kit | Cell-based | 1100 | H526 | [3][6] |
Table 2: Cellular Effects of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Assay | Endpoint | Concentration (µM) | Result | Reference |
| A549 | Cell Viability | IC50 | 0.49 | - | [4] |
| H1299 | Cell Viability | IC50 | 0.61 | - | [4] |
| A549 | Apoptosis | 50% Apoptotic Cells | 2.4 | - | [4] |
| H1299 | Apoptosis | 50% Apoptotic Cells | 2.1 | - | [4] |
Experimental Protocols
Protocol 1: Western Blot for PDGFR Phosphorylation
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: For the final 10-15 minutes of inhibitor treatment, add a stimulating ligand such as PDGF-BB (e.g., 50 ng/mL). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-PDGFR (e.g., Tyr857), total PDGFR, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
-
Simplified PDGFR Signaling Pathway and Point of Inhibition by this compound:
Caption: PDGFR signaling and this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CP-673451 and Imatinib for PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP-673451 and Imatinib, two tyrosine kinase inhibitors (TKIs) with significant activity against Platelet-Derived Growth Factor Receptors (PDGFRs). The activation of the PDGF/PDGFR signaling pathway is a critical driver in various pathologies, including a range of cancers, where it promotes cell proliferation, metastasis, and angiogenesis.[1] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental frameworks to aid in the selection and application of these inhibitors in a research context.
Mechanism of Action and Target Specificity
Both this compound and Imatinib function as ATP-competitive inhibitors, targeting the kinase domain of PDGFR to prevent the autophosphorylation and subsequent activation of downstream signaling pathways.[2][3][4] However, they exhibit distinct profiles in terms of potency and selectivity.
This compound is a highly potent and selective inhibitor of both PDGFRα and PDGFRβ.[5][6] It was developed to be particularly selective for PDGFRs over other receptor tyrosine kinases involved in angiogenesis.[3][7]
Imatinib is a multi-targeted TKI, initially developed as a specific inhibitor of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML).[4] Its inhibitory activity extends to other kinases, including PDGFR and c-Kit, making it a broader-spectrum agent compared to this compound.[4][5]
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of both compounds against their primary targets, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDGFRβ | 1 | Cell-free | [5][6] |
| PDGFRα | 10 | Cell-free | [5][6] | |
| PDGFRβ | 6.4 | Cell-based (PAE cells) | [8] | |
| c-Kit | >1100 | Cell-based (H526 cells) | [8] | |
| Imatinib | PDGFR | 100 | Cell-free / Cell-based | [4][5] |
| c-Kit | 100 | Cell-based | [4] | |
| v-Abl | 600 | Cell-free | [4] |
PAE: Porcine Aortic Endothelial; H526: Small Cell Lung Cancer cell line.
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Reference |
| PDGFRβ vs. other angiogenic receptors (VEGFR-2, TIE-2, FGFR-2) | >450-fold | [3][7] |
| PDGFRβ vs. c-Kit (cell-based) | >180-fold | [8] |
Cellular and In Vivo Efficacy
This compound has demonstrated potent effects on cellular processes driven by PDGFR signaling. It effectively suppresses the phosphorylation of downstream effectors like Akt, GSK-3β, p70S6, and S6.[7][9] This inhibition leads to reduced cell viability, induction of apoptosis, and suppression of cell migration and invasion in various cancer cell lines.[7][10] In vivo studies have confirmed its anti-angiogenic and anti-tumor activity, showing significant tumor growth inhibition in multiple human tumor xenograft models.[3][8]
Imatinib also effectively inhibits PDGFR phosphorylation in cellular models.[11][12] Its broader activity against c-Kit is particularly relevant in malignancies like gastrointestinal stromal tumors (GISTs). While it demonstrates efficacy in blocking PDGFR signaling, some in vivo studies have shown that this inhibition does not always translate to reduced tumorigenicity, suggesting the complexity of tumor biology and the potential for resistance or pathway redundancy.[13] A comparative study in cholangiocarcinoma (CCA) cells showed that both inhibitors induced a dose-dependent decrease in cell viability, with this compound showing a lower IC50 in the HuCCA-1 cell line (4.81 µM).[14]
Visualizing the Molecular and Experimental Context
PDGFR Signaling Pathway
The diagram below illustrates the canonical PDGFR signaling cascade. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for SH2 domain-containing proteins. This initiates multiple downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, which drive cellular responses like proliferation, survival, and migration.[2][15][16][17] Both this compound and Imatinib act by blocking the initial ATP-dependent autophosphorylation step.
References
- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Imatinib inhibits in vitro proliferation of cells derived from a pleural solitary fibrous tumor expressing platelet-derived growth factor receptor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imatinib mesylate inhibits platelet-derived growth factor receptor phosphorylation of melanoma cells but does not affect tumorigenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. sinobiological.com [sinobiological.com]
A Head-to-Head Comparison of CP-673451 and Crenolanib for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative performance, mechanisms of action, and experimental data of the tyrosine kinase inhibitors CP-673451 and Crenolanib.
This guide provides a comprehensive head-to-head comparison of two potent tyrosine kinase inhibitors, this compound and Crenolanib. While both compounds target key signaling pathways implicated in cancer, they exhibit distinct selectivity profiles and mechanisms of action. This document summarizes their performance based on available experimental data, details the protocols for key assays, and visualizes their targeted signaling pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences and Similarities
| Feature | This compound | Crenolanib |
| Primary Targets | PDGFRα, PDGFRβ[1] | FLT3 (wild-type and mutant), PDGFRα, PDGFRβ[2][3] |
| Inhibitor Type | Not explicitly defined in searches | Type I inhibitor[2] |
| Key Applications | Preclinical research in various cancers including non-small-cell lung cancer (NSCLC) and glioblastoma.[4][5] | Investigational drug for AML, GIST, and glioma; potent against resistance-conferring FLT3 mutations.[2][6] |
| Reported IC50 (PDGFRβ) | 1 nM[1] | 1.8 nM[4] |
| Reported IC50 (PDGFRα) | 10 nM[1] | 0.9 nM[4] |
| Reported IC50 (FLT3-ITD) | Not a primary target | ~2 nM[7] |
Mechanism of Action and Signaling Pathways
This compound is a highly selective inhibitor of the platelet-derived growth factor receptors (PDGFR) α and β.[1] By targeting these receptors, it effectively blocks downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and angiogenesis.[4][8]
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a type I inhibitor, meaning it binds to the active conformation of the kinase.[2] It potently inhibits class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and both PDGFRα and PDGFRβ.[2][3] Its activity extends to various FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835), which are common drivers of resistance to other FLT3 inhibitors.[6][7]
Signaling Pathway Diagrams
Caption: Signaling pathways targeted by this compound and Crenolanib.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and Crenolanib based on published experimental data. It is important to note that these results are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Kinase and Cell-Based Assay Data
| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| This compound | PDGFRβ | Kinase Assay | Cell-free | 1 nM | [1] |
| PDGFRα | Kinase Assay | Cell-free | 10 nM | [1] | |
| PDGFRβ | Cell-based autophosphorylation | PAE cells | 6.4 nM | [9] | |
| c-kit | Cell-based autophosphorylation | H526 cells | 1.1 µM | [10] | |
| Cell Viability | Cell-based | A549 (NSCLC) | 0.49 µM | [10] | |
| Cell Viability | Cell-based | H1299 (NSCLC) | 0.61 µM | [10] | |
| Crenolanib | PDGFRα | Kinase Assay | Cell-free | 0.9 nM | [4] |
| PDGFRβ | Kinase Assay | Cell-free | 1.8 nM | [4] | |
| FLT3-ITD | Cell-based autophosphorylation | Molm14, MV411 | ~2 nM | [7] | |
| FLT3-D835Y | Cell-based | Ba/F3 cells | 8.8 nM | [2] | |
| Cell Viability | Cell-based | Molm14 (AML) | 7 nM | [2] | |
| Cell Viability | Cell-based | MV4-11 (AML) | 8 nM | [2] |
In Vivo Xenograft Model Data
| Compound | Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | NSCLC (A549) | Nude mice | 40 mg/kg, p.o., daily | 78.15% at day 10 | [2] |
| Colon Carcinoma (Colo205) | Athymic mice | 10, 33, 100 mg/kg, p.o., b.i.d. | Dose-dependent inhibition | [10] | |
| Crenolanib | AML (MV4-11) | NSG mice | 15 mg/kg, i.p., once daily (5 days/week) for 3 weeks | Delayed tumor infiltration and prolonged survival | [11] |
| AML (MOLM13) | NSG mice | 15 mg/kg, i.p., twice daily | Significantly better leukemia response and survival compared to single agents (in combination with sorafenib) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Kinase Assays
This compound PDGFRβ Kinase Inhibition Assay: [3]
-
Enzyme: A glutathione S-transferase (GST)-tagged kinase domain of the intracellular portion of PDGFR-β is expressed in Sf-9 cells using a baculovirus expression system.
-
Procedure:
-
Coat 96-well plates with 100 µL of 100 µg/mL poly-Glu-Tyr (4:1 ratio) in PBS.
-
Incubate the enzyme with increasing concentrations of ATP in a phosphorylation buffer (50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2).
-
After 10 minutes, wash the plates with PBS containing 0.1% Tween 20.
-
Incubate with an anti-phosphotyrosine-horseradish peroxidase (HRP) antibody for 30 minutes at room temperature.
-
Wash the plates and add a suitable HRP substrate for signal detection.
-
Crenolanib FLT3 Kinase Activity Assay:
-
Methodology: While a specific protocol for a cell-free Crenolanib FLT3 kinase assay was not detailed in the provided search results, a common method involves incubating recombinant FLT3 protein with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified, typically using methods like ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
Cell-Based Assays
This compound Cell Viability Assay (NSCLC): [2]
-
Cell Lines: A549 and H1299 human non-small-cell lung cancer cell lines.
-
Procedure:
-
Seed cells in triplicate in 96-well plates.
-
Treat with this compound for 24, 48, or 72 hours.
-
Analyze cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Crenolanib Cell Proliferation Assay (AML): [4]
-
Cell Lines: FLT3-mutant acute myeloid leukemia (AML) cell lines.
-
Procedure:
-
Add cells to 96-well plates at a density of 20,000 cells/well.
-
Incubate with Crenolanib for 72 hours.
-
Measure cellular proliferation using a 2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide (XTT)-based assay.
-
In Vivo Xenograft Models
This compound NSCLC Xenograft Model: [2]
-
Animal Model: Nude mice.
-
Procedure:
-
Inject A549 cells (2 x 10^6 cells/mouse) subcutaneously into the axillary regions of the mice.
-
When tumors reach a volume of approximately 70 mm³, randomize the mice into control and treatment groups.
-
Administer this compound orally at the desired concentrations (e.g., 20 and 40 mg/kg).
-
Monitor tumor growth over time.
-
Crenolanib AML Xenograft Model: [1]
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Procedure:
-
Administer 1 x 10^6 MOLM13 cells via tail vein injection to 8-12 week old female NSG mice.
-
Monitor cell engraftment biweekly using noninvasive bioluminescence imaging.
-
Randomize mice to treatment groups based on signal intensity on day 10 post-injection and initiate drug treatment.
-
Administer Crenolanib intraperitoneally at the specified dose and schedule (e.g., 15 mg/kg, twice daily).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating and comparing tyrosine kinase inhibitors like this compound and Crenolanib.
Caption: A generalized experimental workflow for inhibitor comparison.
Conclusion
This compound and Crenolanib are both valuable research tools for investigating signaling pathways mediated by PDGFR. However, their distinct target profiles dictate their optimal applications. This compound, with its high selectivity for PDGFRα/β, is an excellent choice for studies focused specifically on the roles of these receptors in various cancers. In contrast, Crenolanib's broader activity against both PDGFR and, critically, wild-type and mutant forms of FLT3, makes it a particularly relevant compound for research into acute myeloid leukemia and for overcoming resistance to other FLT3 inhibitors. The choice between these two inhibitors will ultimately depend on the specific research question, the cellular context, and the signaling pathways of interest. This guide provides a foundational dataset and procedural overview to inform that decision-making process.
References
- 1. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CP-673451 in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet-derived growth factor receptor (PDGFR) inhibitor, CP-673451, with other commonly used inhibitors, Sunitinib and Imatinib. The focus is on validating the specificity of these compounds in cell-based assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for targeted research.
Introduction to this compound
This compound is a potent and highly selective, ATP-competitive inhibitor of PDGFR tyrosine kinases. It demonstrates significant selectivity for PDGFRβ over a wide range of other kinases, making it a valuable tool for investigating the specific roles of PDGFR signaling in cellular processes such as proliferation, migration, and angiogenesis.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling molecules. This effectively blocks the activation of pro-oncogenic pathways like the PI3K/Akt pathway.
Comparative Specificity in Cell-Based Assays
The following tables summarize the inhibitory potency (IC50) of this compound and its alternatives against the primary target, PDGFR, and a selection of common off-target kinases in cell-based assays. Lower IC50 values indicate higher potency.
Table 1: On-Target Potency in Cell-Based Assays
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound | PDGFRβ | PAE-PDGFRβ | Phosphorylation | 6.4[3] |
| Sunitinib | PDGFRβ | Various | Proliferation | ~2-10.9 |
| Imatinib | PDGFRβ | Various | Proliferation | ~351.8 |
Table 2: Off-Target Selectivity in Cell-Based Assays
| Compound | Off-Target | Cell Line | Assay Type | IC50 (nM) | Fold Selectivity (Off-Target/PDGFRβ) |
| This compound | c-Kit | H526 | Phosphorylation | >1100[3] | >171 |
| Sunitinib | c-Kit | Various | Proliferation | ~10-50 | ~1-25 |
| Sunitinib | VEGFR2 | HUVEC | Proliferation | ~5-15 | ~0.5-7.5 |
| Imatinib | c-Kit | GIST-T1 | Proliferation | ~100-500 | ~0.3-1.4 |
| Imatinib | Abl | K562 | Proliferation | ~250-600 | ~0.6-1.7 |
Note: Fold selectivity is calculated using the cell-based IC50 for PDGFRβ from Table 1 and the respective off-target IC50. A higher fold selectivity indicates greater specificity for the intended target.
Experimental Protocols
To validate the specificity of kinase inhibitors in a cellular context, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a cell-based PDGFR phosphorylation assay.
Protocol: Cellular PDGFR Phosphorylation Assay
1. Cell Culture and Plating:
-
Culture porcine aortic endothelial (PAE) cells stably expressing human PDGFRβ in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
2. Serum Starvation:
-
The following day, aspirate the growth medium and replace it with serum-free medium.
-
Incubate the cells for 18-24 hours to reduce basal receptor phosphorylation.
3. Inhibitor Treatment:
-
Prepare a serial dilution of the kinase inhibitors (this compound, Sunitinib, Imatinib) in serum-free medium.
-
Add the diluted inhibitors to the respective wells and incubate for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
4. Ligand Stimulation:
-
Prepare a solution of recombinant human PDGF-BB ligand in serum-free medium at a final concentration of 50 ng/mL.
-
Add the PDGF-BB ligand to all wells except for the unstimulated control wells.
-
Incubate for 10 minutes at 37°C to induce PDGFRβ phosphorylation.
5. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
6. Quantification of Phosphorylation (ELISA-based):
-
Coat a 96-well ELISA plate with a capture antibody specific for total PDGFRβ overnight at 4°C.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add 50 µL of cell lysate to each well and incubate for 2 hours at room temperature.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Add a detection antibody that specifically recognizes phosphorylated PDGFRβ (e.g., anti-phospho-PDGFRβ Tyr751) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance (unstimulated control) from all readings.
-
Normalize the data to the vehicle-treated, ligand-stimulated control.
-
Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib versus imatinib dose escalation after failure of imatinib standard dose in patients with advanced Gastrointestinal stromal tumors – a real-world multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CP-673451: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle CP-673451 with appropriate personal protective equipment (PPE) to minimize exposure. Given its classification as a potent inhibitor that can affect cellular processes, it should be treated as a hazardous and potentially cytotoxic compound.
Recommended PPE:
-
Gloves: Wear double chemotherapy-rated gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, use a respirator.
II. Segregation and Waste Stream Management
Proper segregation of waste is the cornerstone of safe disposal. Do not mix this compound waste with other laboratory waste streams.
Key Segregation Steps:
-
Designated Waste Containers: Use clearly labeled, leak-proof containers specifically for this compound waste. These containers should be designated for "Hazardous Chemical Waste" or "Cytotoxic Waste" in accordance with your institution's policies.
-
Solid vs. Liquid Waste: Separate solid and liquid waste into different, compatible containers.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents.[1]
III. Step-by-Step Disposal Procedures
A. Disposal of Unused or Expired this compound Powder:
-
Original Container: If possible, dispose of the compound in its original, labeled container.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and a hazardous waste label.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
B. Disposal of this compound Solutions:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a designated, sealed, and labeled container for hazardous liquid waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, compatible container for flammable or halogenated waste, depending on the solvent.[2]
-
Labeling: The waste container must be labeled with the full chemical name of all contents, including solvents and their approximate concentrations.
C. Disposal of Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic or hazardous chemical waste.[3] Do not dispose of these in a regular biohazard sharps container.[3]
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[2] After decontamination, the glassware can be washed and reused or disposed of according to standard laboratory procedures.
-
Plasticware: Disposable plasticware (e.g., pipette tips, tubes) should be collected in a designated solid hazardous waste container.
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag or container labeled for cytotoxic or hazardous chemical waste.[3]
IV. Storage of this compound Waste
Proper storage of hazardous waste while awaiting pickup is critical to prevent accidents.
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA that is inspected weekly.[1]
-
Secondary Containment: All waste containers must be stored in secondary containment to prevent spills from reaching drains.[4]
-
Segregation: Store containers of incompatible wastes separately.[4] For example, keep acidic waste away from basic waste and organic waste away from oxidizing acids.[5]
| Waste Type | Container | Disposal Stream |
| Unused/Expired this compound Powder | Original or sealed, labeled container | Hazardous Chemical Waste (Solid) |
| This compound in Aqueous Solution | Sealed, labeled, compatible container | Hazardous Chemical Waste (Aqueous) |
| This compound in Organic Solvent | Sealed, labeled, compatible container | Hazardous Chemical Waste (Organic/Flammable) |
| Contaminated Sharps | Designated sharps container | Hazardous/Cytotoxic Sharps Waste |
| Contaminated Lab Consumables | Labeled bag or container | Hazardous Chemical Waste (Solid) |
| Contaminated PPE | Labeled bag or container | Hazardous/Cytotoxic Waste (Solid) |
V. Experimental Protocol: Preparation of this compound Stock Solutions
To minimize waste generation, it is recommended to prepare stock solutions accurately.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight (417.5 g/mol ), calculate the required mass of this compound to achieve the desired stock concentration (e.g., 20 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6][7]
-
Store the stock solutions at -20°C or -80°C for long-term stability.[6][7]
Caption: Workflow for the segregation and disposal of this compound waste.
VI. Signaling Pathway Inhibition by this compound
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[6][8] Its mechanism of action involves blocking the phosphorylation of these receptors, which in turn inhibits downstream signaling pathways crucial for cell proliferation and migration, such as the Akt and MEK pathways.[7]
Caption: Inhibition of the PDGFR signaling pathway by this compound.
By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS protocols for hazardous waste management.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling CP-673451
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of CP-673451, a potent platelet-derived growth factor receptor (PDGFR) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1]
Due to its potent biological activity as a kinase inhibitor, it is prudent to handle this compound as a potent compound with potential for reproductive toxicity, although specific data is not available. All personnel must be trained on these hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile • Outer Glove: Neoprene or Butyl Rubber | This compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals. Neoprene and butyl rubber offer superior resistance to DMSO. Double gloving provides an additional layer of protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of liquids and contact with the powder form of the compound. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown and disposable sleeve covers. | To prevent contamination of personal clothing. |
| Respiratory Protection | For handling powder: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a full-face respirator with P100 (or N100) particulate filters and organic vapor cartridges. For handling solutions: Work should be conducted in a certified chemical fume hood. | To prevent inhalation of the potent powdered compound. A fume hood is sufficient for handling solutions to control vapor exposure.[2][3] |
Safe Handling and Operational Plan
A systematic workflow is essential for minimizing exposure risk during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Weighing: Use a balance within the fume hood or a containment enclosure. Use anti-static weighing dishes.
-
Dissolving: Add solvent to the powdered compound slowly to avoid splashing. If using DMSO, be aware of its ability to carry other chemicals through the skin.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Keep all containers of this compound, whether in solid or solution form, sealed when not in use.
-
-
Spill Cleanup:
-
Small Spills (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover a liquid spill with an absorbent pad. For a powder spill, cover with a dampened absorbent pad to avoid generating dust.[1][4]
-
Working from the outside in, clean the area with a detergent solution, followed by a rinse with water.[5][6]
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and alert safety personnel.
-
Restrict access to the area.
-
Cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.[4]
-
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound contaminated waste.
-
Liquid Waste:
-
Solutions of this compound, including those in DMSO, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this waste down the drain.
-
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, absorbent pads) must be placed in a sealed, labeled hazardous waste bag.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
-
Final Disposal:
-
All collected waste must be disposed of through a certified hazardous waste management company, typically via incineration. Follow all local and institutional regulations for hazardous waste disposal.
-
By implementing these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in your research endeavors, fostering a secure and productive laboratory environment.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Procedure for managing cytotoxic spill | Asia Pacific Oncology Pharmacy Community [apopc.asia]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
